molecular formula C24H19Cl2N5O2S B11665860 N'-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11665860
M. Wt: 512.4 g/mol
InChI Key: COTJVKFHRRWDGR-VYYCAZPPSA-N
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Description

N’-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and a dichlorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 2,6-dichlorobenzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The triazole ring and dichlorophenyl group play crucial roles in binding to the active sites of these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide stands out due to its unique structural configuration, particularly the Z-configuration of the dichlorophenyl group. This configuration enhances its binding affinity to molecular targets, making it more effective in its biological applications compared to its E-configured counterparts .

Properties

Molecular Formula

C24H19Cl2N5O2S

Molecular Weight

512.4 g/mol

IUPAC Name

N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Cl2N5O2S/c1-33-18-12-10-16(11-13-18)23-29-30-24(31(23)17-6-3-2-4-7-17)34-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14-

InChI Key

COTJVKFHRRWDGR-VYYCAZPPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=C(C=CC=C4Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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